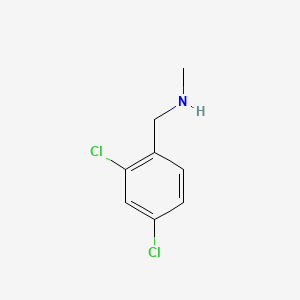

4-(2-氯丙酰基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-Chloropropanoyl)morpholine is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. Morpholine derivatives are of significant interest due to their diverse applications in chemical synthesis and potential biological activities. Although the provided papers do not directly discuss 4-(2-Chloropropanoyl)morpholine, they do provide insights into the synthesis, structure, and properties of related morpholine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various chemical reactions, including coupling reactions and cyclization processes. For instance, the synthesis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was achieved through a coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid, yielding a 33% success rate . Another example is the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which was synthesized through a two-step process and demonstrated good molluscicidal effects . Additionally, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine through a cyclization reaction, reduction, and acidification, with a yield of 62.3% . These methods highlight the versatility of synthetic approaches for morpholine derivatives.

Molecular Structure Analysis

X-ray structural analysis provides valuable information about the molecular geometry of morpholine derivatives. For example, the X-ray analysis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine revealed insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . Similarly, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, revealing dihedral angles between the different rings in the molecule and crystallizing in the monoclinic space group P21/c . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from their photophysical characterization. The compound 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine exhibited an intense absorption band in its spectra, which was assigned to a mixture of π-π* and n-π* transitions, and showed emission at different wavelengths depending on the solvent and temperature . These properties suggest that morpholine derivatives can participate in various chemical reactions, particularly those involving electron transfer or light absorption.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The absorption and emission properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine indicate its potential use in photophysical applications . The crystalline properties of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, such as its space group, cell dimensions, and dihedral angles, contribute to its physical stability and reactivity . The synthetic route for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, with its high yield and easy operation, suggests that the compound has favorable synthesis and handling properties . These characteristics are essential for practical applications of morpholine derivatives in various fields.

科学研究应用

生物活性分子的合成

吗啉,包括 4-(2-氯丙酰基)吗啉,常见于生物活性分子和药物中 . 它们可以由 1,2-氨基醇、氮丙啶、环氧化合物和相关化合物合成 .

取代吗啉的合成

一种通过易于获得的氨基醇和 α-卤代酰氯的偶联、环化和还原反应序列合成取代吗啉的方法 . 该方法可用于合成各种单取代、二取代和三取代吗啉、螺吗啉和环稠合吗啉,以及吗啉同系物 .

固相合成

有一些有趣的案例,使用固相合成将氨基醇及其衍生物杂环化为吗啉和吗啉酮 . 该方法可能适用于 4-(2-氯丙酰基)吗啉。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

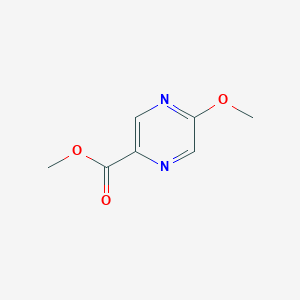

IUPAC Name |

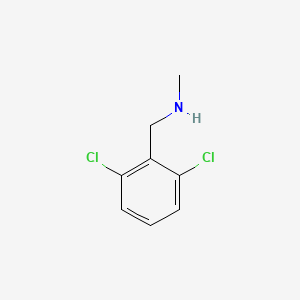

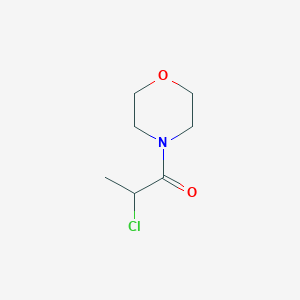

2-chloro-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGATHCAVJHHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336323 |

Source

|

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54022-76-3 |

Source

|

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。